Cas no 1369884-42-3 (2-bromo-N-methyl-3-(trifluoromethyl)aniline)

2-bromo-N-methyl-3-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-methyl-3-(trifluoromethyl)aniline
- ZURLGNWVNHKRAE-UHFFFAOYSA-N
- EN300-21652973
- 1369884-42-3
- Benzenamine, 2-bromo-N-methyl-3-(trifluoromethyl)-
-
- MDL: MFCD29094172
- Inchi: 1S/C8H7BrF3N/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4,13H,1H3
- InChI Key: ZURLGNWVNHKRAE-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(F)(F)F)NC
Computed Properties
- Exact Mass: 252.97140g/mol
- Monoisotopic Mass: 252.97140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.601±0.06 g/cm3(Predicted)
- Boiling Point: 243.9±40.0 °C(Predicted)
- pka: 2.15±0.25(Predicted)
2-bromo-N-methyl-3-(trifluoromethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21652973-1.0g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 1g |
$499.0 | 2023-05-24 | ||
Enamine | EN300-21652973-2.5g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 2.5g |
$978.0 | 2023-09-16 | ||
Enamine | EN300-21652973-0.05g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 0.05g |
$419.0 | 2023-09-16 | ||
Enamine | EN300-21652973-1g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 1g |
$499.0 | 2023-09-16 | ||
Enamine | EN300-21652973-5g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 5g |
$1448.0 | 2023-09-16 | ||
Enamine | EN300-21652973-10.0g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 10g |
$2146.0 | 2023-05-24 | ||
Enamine | EN300-21652973-5.0g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 5g |
$1448.0 | 2023-05-24 | ||
Enamine | EN300-21652973-0.1g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 0.1g |
$439.0 | 2023-09-16 | ||
Enamine | EN300-21652973-0.25g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 0.25g |
$459.0 | 2023-09-16 | ||
Enamine | EN300-21652973-10g |
2-bromo-N-methyl-3-(trifluoromethyl)aniline |
1369884-42-3 | 10g |
$2146.0 | 2023-09-16 |
2-bromo-N-methyl-3-(trifluoromethyl)aniline Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on 2-bromo-N-methyl-3-(trifluoromethyl)aniline
2-Bromo-N-Methyl-3-(Trifluoromethyl)Aniline: A Comprehensive Overview
The compound 2-bromo-N-methyl-3-(trifluoromethyl)aniline, also known by its CAS number 1369884-42-3, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a trifluoromethyl group at the 3-position, and an N-methyl substituent on the aniline moiety. These structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals.
Recent studies have highlighted the importance of 2-bromo-N-methyl-3-(trifluoromethyl)aniline in the development of novel bioactive compounds. Researchers have explored its potential as a building block for constructing heterocyclic frameworks, which are essential components of many drug molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. The trifluoromethyl group, in particular, has been shown to enhance the stability and bioavailability of these compounds, making them more suitable for therapeutic applications.
The synthesis of 1369884-42-3 involves a multi-step process that typically begins with the bromination of an aniline derivative. The introduction of the trifluoromethyl group is achieved through a nucleophilic substitution reaction, while the N-methylation step ensures the compound's solubility and reactivity in subsequent reactions. These synthetic strategies have been optimized in recent years to improve yield and reduce environmental impact. For example, a 2022 paper in Green Chemistry reported a more sustainable method for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction time and energy consumption.
In terms of applications, 2-bromo-N-methyl-3-(trifluoromethyl)aniline has found extensive use in the construction of biologically active molecules. Its ability to undergo various coupling reactions makes it an ideal substrate for forming complex ring systems. For instance, researchers have utilized this compound to synthesize indole derivatives, which are known for their antiviral properties. Additionally, its role as an intermediate in the synthesis of quinoline analogs has been well-documented, with these compounds showing potential as inhibitors of certain enzymes involved in neurodegenerative diseases.
The structural versatility of 1369884-42-3 also extends to its use in materials science. Recent advancements have explored its application in the development of advanced polymers and materials with tailored electronic properties. For example, a 2023 study published in Polymer Chemistry demonstrated that derivatives of this compound can be used to create conductive polymers with applications in flexible electronics and energy storage devices.
In conclusion, 2-bromo-N-methyl-3-(trifluoromethyl)aniline, or CAS number 1369884-42-3, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing science and technology is expected to grow significantly.
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